4-Methyl-1-hydrazinophthalazine hydrochloride chemical properties
4-Methyl-1-hydrazinophthalazine hydrochloride chemical properties
An In-Depth Technical Guide to 4-Methyl-1-hydrazinophthalazine Hydrochloride: Properties, Synthesis, and Analytical Methodologies
Introduction
4-Methyl-1-hydrazinophthalazine hydrochloride is a derivative of the well-known vasodilator, hydralazine. It belongs to the phthalazine class of heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to hydralazine suggests potential applications as an antihypertensive agent, and it serves as a valuable intermediate in the synthesis of novel phthalazine derivatives with tailored pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Methyl-1-hydrazinophthalazine hydrochloride, with comparative insights drawn from its parent compound, hydralazine hydrochloride.
Physicochemical Properties
The introduction of a methyl group at the 4-position of the phthalazine ring subtly alters the physicochemical properties compared to hydralazine hydrochloride. These modifications can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
| Property | 4-Methyl-1-hydrazinophthalazine hydrochloride | Hydralazine hydrochloride |
| Synonyms | 1-Hydrazinyl-4-methyl-phthalazine Hydrochloride | 1-Hydrazinophthalazine hydrochloride, Apresoline |
| CAS Number | 91520-81-9 | 304-20-1[1] |
| Molecular Formula | C₉H₁₀N₄·HCl[2] | C₈H₈N₄·HCl[1] |
| Molecular Weight | 210.66 g/mol [2] | 196.64 g/mol [1][3] |
| Appearance | Very Light Yellow Solid[2] | White to off-white, odorless crystalline powder[1][4][5] |
| Melting Point | 294-297°C[2] | ~275°C with decomposition[1][5] |
| Solubility | Data not readily available | Soluble in water, slightly soluble in ethanol, very slightly soluble in ether.[4][5][6] |
| Storage | Data not readily available | Store at 2 - 8 °C[1] |
Synthesis of 4-Methyl-1-hydrazinophthalazine Hydrochloride
The synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride can be approached by adapting established methods for the preparation of hydralazine and its analogs.[7][8][9] A general and plausible synthetic route is outlined below, starting from a suitable phthalazinone precursor.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on known syntheses of related compounds and should be optimized for specific laboratory conditions.
Step 1: Chlorination of 4-Methylphthalazin-1(2H)-one
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To a stirred suspension of 4-Methylphthalazin-1(2H)-one in an appropriate solvent (e.g., toluene), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at a controlled temperature (e.g., 0-5 °C).
-
After the addition, gradually heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude 1-chloro-4-methylphthalazine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Hydrazinolysis of 1-Chloro-4-methylphthalazine
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Dissolve the crude 1-chloro-4-methylphthalazine in a suitable solvent, such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material.
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After completion, cool the reaction mixture to allow the product, 4-Methyl-1-hydrazinophthalazine, to crystallize.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
Step 3: Salt Formation
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Dissolve the synthesized 4-Methyl-1-hydrazinophthalazine free base in a minimal amount of a suitable alcohol (e.g., ethanol or methanol).
-
To this solution, add a stoichiometric amount of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl in an alcohol).
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The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield 4-Methyl-1-hydrazinophthalazine hydrochloride.
Reactivity and Potential Mechanism of Action
The chemical reactivity of 4-Methyl-1-hydrazinophthalazine hydrochloride is largely dictated by the hydrazine moiety and the phthalazine ring system. The hydrazine group is nucleophilic and can participate in reactions such as hydrazone formation. The phthalazine ring can undergo various aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the hydrazine group.
The mechanism of action of hydralazine involves direct relaxation of arterial smooth muscle, leading to vasodilation.[3][6] It is believed that hydralazine interferes with calcium metabolism in the smooth muscle cells and may also act as a nitric oxide donor. The presence of the methyl group in 4-Methyl-1-hydrazinophthalazine hydrochloride may modulate its potency, selectivity, and pharmacokinetic profile compared to the parent drug.
Caption: A potential mechanism of action for 4-Methyl-1-hydrazinophthalazine as a vasodilator, extrapolated from the known mechanisms of hydralazine.
Analytical Characterization
A robust analytical methodology is crucial for the quality control and characterization of 4-Methyl-1-hydrazinophthalazine hydrochloride. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of hydralazine and its derivatives.[5][10][11]
Illustrative RP-HPLC Method
The following is a starting point for developing a reversed-phase HPLC method for the analysis of 4-Methyl-1-hydrazinophthalazine hydrochloride, based on methods for hydralazine.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., 230 nm or 270 nm)[5][10] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Method Development Considerations:
-
Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization and retention of the analyte.
-
Organic Modifier: The type and concentration of the organic modifier will influence the retention time and resolution.
-
Forced Degradation Studies: To develop a stability-indicating method, the drug substance should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure that the method can separate the intact drug from its degradation products.
Spectroscopic Data
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the phthalazine ring, a singlet for the methyl group, and exchangeable protons for the hydrazine and hydrochloride moieties.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the phthalazine ring system and the methyl group.
-
IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (hydrazine), C=N and C=C stretching (phthalazine ring), and aromatic C-H stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀N₄) and characteristic fragmentation patterns.
Safety and Handling
As a derivative of hydralazine, 4-Methyl-1-hydrazinophthalazine hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
4-Methyl-1-hydrazinophthalazine hydrochloride is a compound with significant potential in the field of medicinal chemistry, particularly in the development of new antihypertensive agents. While detailed experimental data for this specific molecule is limited in the public domain, its properties and behavior can be reasonably inferred from the extensive knowledge available for its parent compound, hydralazine. This guide provides a solid foundation for researchers and drug development professionals working with this and related phthalazine derivatives. Further research is warranted to fully elucidate its pharmacological and toxicological profile.
References
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Shanghai Huicheng Biological Technology Co., Ltd. 4-Methyl-1-hydrazinophthalizine Hydrochloride. [Link]
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